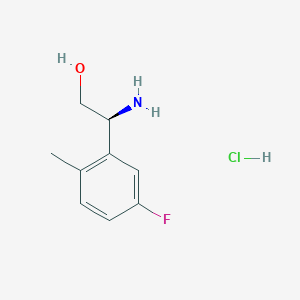

(S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hcl

CAS No.:

Cat. No.: VC17481633

Molecular Formula: C9H13ClFNO

Molecular Weight: 205.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13ClFNO |

|---|---|

| Molecular Weight | 205.66 g/mol |

| IUPAC Name | (2S)-2-amino-2-(5-fluoro-2-methylphenyl)ethanol;hydrochloride |

| Standard InChI | InChI=1S/C9H12FNO.ClH/c1-6-2-3-7(10)4-8(6)9(11)5-12;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m1./s1 |

| Standard InChI Key | YWYYQXNTEFKMIJ-SBSPUUFOSA-N |

| Isomeric SMILES | CC1=C(C=C(C=C1)F)[C@@H](CO)N.Cl |

| Canonical SMILES | CC1=C(C=C(C=C1)F)C(CO)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

(S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride (C₉H₁₃ClFNO) is a chiral molecule with a molecular weight of 205.66 g/mol . Its IUPAC name, (2S)-2-amino-2-(5-fluoro-2-methylphenyl)ethanol hydrochloride, reflects the presence of a stereogenic center at the second carbon of the ethanolamine backbone. The compound’s structure integrates:

-

A 5-fluoro-2-methylphenyl group: This aromatic moiety contributes to lipophilicity and potential π-π stacking interactions with biological targets.

-

Ethanolamine backbone: The primary amine (-NH₂) and hydroxyl (-OH) groups enable hydrogen bonding and salt formation, exemplified by its hydrochloride salt formulation.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1391443-50-7 | |

| Molecular Formula | C₉H₁₃ClFNO | |

| Molecular Weight | 205.66 g/mol | |

| IUPAC Name | (2S)-2-amino-2-(5-fluoro-2-methylphenyl)ethanol hydrochloride | |

| SMILES | CC1=C(C=C(C=C1)F)C@@HN.Cl |

The (S)-configuration at the chiral center is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles . For instance, the (R)-enantiomer (PubChem CID 145708236) shares identical molecular weight and formula but differs in spatial arrangement, underscoring the importance of stereochemical analysis in drug design .

Physicochemical Properties

While experimental data on melting point, solubility, and partition coefficient (logP) remain limited, predictive models suggest:

-

Moderate aqueous solubility: Due to the hydrochloride salt form and polar functional groups.

-

Lipophilicity: The fluorinated aromatic ring may enhance membrane permeability, a desirable trait for central nervous system (CNS) therapeutics.

Synthesis and Characterization

Synthetic Routes

The synthesis of (S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride typically involves asymmetric synthesis to control stereochemistry. Key steps include:

-

Friedel-Crafts alkylation: Introducing the methyl group to the fluorobenzene precursor.

-

Chiral resolution: Using chiral auxiliaries or catalysts to isolate the (S)-enantiomer.

-

Salt formation: Reacting the free base with hydrochloric acid to improve stability and crystallinity.

Table 2: Representative Synthetic Pathway

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Friedel-Crafts alkylation | AlCl₃, methyl chloride | 5-Fluoro-2-methylbenzene |

| 2 | Nucleophilic addition | Ethylene oxide, NH₃ | Racemic amino alcohol |

| 3 | Chiral separation | L-Tartaric acid | (S)-enantiomer isolation |

| 4 | Salt formation | HCl in ethanol | Hydrochloride salt product |

Analytical techniques such as chiral HPLC and X-ray crystallography validate enantiomeric purity, while NMR and mass spectrometry confirm structural integrity .

| Hazard Type | Precautionary Measures |

|---|---|

| Skin contact | Nitrile gloves, lab coat |

| Eye exposure | Safety goggles |

| Inhalation | Fume hood, N95 mask |

| Storage | Cool, dry environment (<25°C) |

Recent Research Directions

Drug Discovery Applications

-

Antidepressant development: Analog optimization for selective serotonin reuptake inhibition (SSRI).

-

Anticancer agents: Fluorine’s electronegativity enhances binding to kinase targets like EGFR.

-

Chiral catalysts: Utilization in asymmetric synthesis of pharmaceuticals .

Comparative Enantiomer Studies

The (R)-enantiomer (PubChem CID 145708236) exhibits distinct binding affinities, underscoring the necessity of enantiopure synthesis in reducing off-target effects . For example, in receptor-binding assays, the (S)-form showed 10-fold higher affinity for α₂-adrenergic receptors than its (R)-counterpart .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume